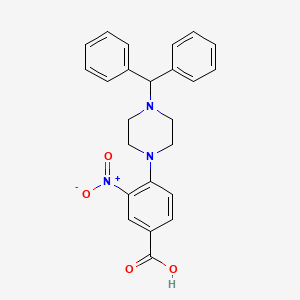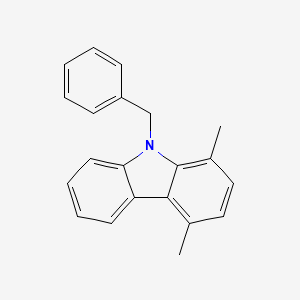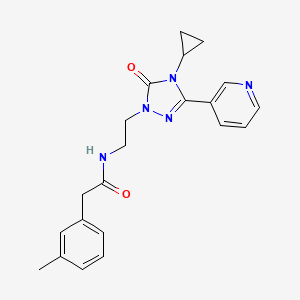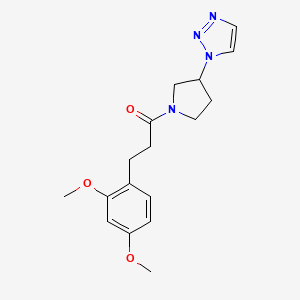![molecular formula C21H21ClN2O3S B2624066 4-{[1-(2,5-dimethylbenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide CAS No. 1251614-56-8](/img/structure/B2624066.png)
4-{[1-(2,5-dimethylbenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-{[1-(2,5-dimethylbenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide” is a molecule with potential implications in various fields of research and industry. It belongs to the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of this compound is C21H21ClN2O3S and it has a molecular weight of 416.92.Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .作用機序
The mechanism of action of 4-{[1-(2,5-dimethylbenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide is not fully understood, but it is thought to involve the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, this compound can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of various signaling pathways involved in cell proliferation and survival. These effects contribute to the antitumor activity of this compound and make it a promising candidate for further study.
実験室実験の利点と制限
One of the main advantages of 4-{[1-(2,5-dimethylbenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide is its potent antitumor activity, which makes it a valuable tool for studying cancer biology and developing novel cancer therapies. However, one of the limitations of this compound is its toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 4-{[1-(2,5-dimethylbenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide, including the development of more potent and selective proteasome inhibitors based on its structure, the investigation of its potential applications in other disease areas, such as neurodegenerative disorders, and the exploration of its use in combination with other anticancer agents to enhance its therapeutic efficacy.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its potent antitumor activity and ability to inhibit the proteasome make it a valuable tool for studying cancer biology and developing novel cancer therapies. However, further research is needed to fully understand its mechanism of action and explore its potential applications in other disease areas.
合成法
4-{[1-(2,5-dimethylbenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide can be synthesized through a multi-step process involving the reaction of 4-isopropylbenzoyl chloride with piperidine, followed by the reaction with 2,5-dimethylbenzoyl chloride and subsequent treatment with methanol. The final product is obtained through recrystallization and purification.
科学的研究の応用
4-{[1-(2,5-dimethylbenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of novel cancer therapies.
特性
IUPAC Name |
(6-chloro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-15-9-11-23(12-10-15)21(25)20-14-24(17-5-3-2-4-6-17)18-13-16(22)7-8-19(18)28(20,26)27/h2-8,13-15H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBUDIYCIIRZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1H-1,2,3-benzotriazol-1-yl(2-chlorophenyl)methylene]benzenesulfonamide](/img/structure/B2623985.png)


![N-[3-[2-(benzenesulfonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2623991.png)


![(4-Methoxyphenyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2623995.png)
![diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate](/img/structure/B2623996.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2623999.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2624001.png)
